molecular formula C10H8F3NO2 B14015841 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid

Katalognummer: B14015841
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: SZXAAVWAVPRCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a nicotinic acid derivative featuring a cyclopropane ring substituted with a trifluoromethyl group at the 6-position of the pyridine backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the strained cyclopropane ring may influence conformational rigidity and binding interactions in biological systems . This compound is primarily utilized in medicinal chemistry as a pharmacophore or intermediate in synthesizing bioactive molecules, as evidenced by its inclusion in supplier catalogs for research applications .

Eigenschaften

Molekularformel

C10H8F3NO2

Molekulargewicht

231.17 g/mol

IUPAC-Name

6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)7-2-1-6(5-14-7)8(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI-Schlüssel

SZXAAVWAVPRCTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NC=C(C=C2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid typically involves multiple steps. One common method includes the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of fluoro-3-alkene-2-ketone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following compounds share structural similarities with 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid, differing primarily in substituents and core scaffolds:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Spectral Data (ESI-MS) Notes
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid Trifluoromethyl cyclopropyl group at pyridine 6-position ~257.2 (estimated) N/A N/A High lipophilicity; used in drug discovery
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255) Difluoromethylpyridinyl cyclopropane, methyl-pyrrole 293.2 68% ESIMS: m/z 293.2 Intermediate; lower fluorination may reduce stability
2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid (261) Trifluoromethylpyridinylmethyl group, carbamoyl substituent 354.2 78% ESIMS: m/z 354.2 Higher molecular weight; carbamoyl group enhances polarity
6-(1-(3,5,5,8,8-Pentamethyltetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid Bulky tetrahydronaphthalenyl group ~453.6 N/A Predicted GC-MS: splash10-0002-0029000000 Part of human exposome; non-natural metabolite
6-(Cyclopropylmethoxy)nicotinic acid Cyclopropylmethoxy substituent ~207.2 N/A Synonyms: ZINC19870757, AKOS000220999 Methoxy group increases electron density vs. trifluoromethyl

Key Research Findings

Metabolic Stability: Trifluoromethyl groups (as in the target compound and compound 261) confer resistance to oxidative metabolism compared to non-fluorinated analogs like 6-(cyclopropylmethoxy)nicotinic acid .

Synthetic Accessibility : Compounds with trifluoromethylcyclopropyl groups (e.g., target compound) are synthesized in moderate yields (60–78%), whereas bulkier analogs (e.g., tetrahydronaphthalenyl derivative) lack reported yields, suggesting synthetic challenges .

Biological Interactions : The cyclopropane ring’s strain may enhance binding to rigid enzyme pockets, as seen in patent applications for trifluoromethylpyridinyl-containing pharmaceuticals (e.g., Example 21 in EP 4 374 877 A2) .

Exposome Relevance : The tetrahydronaphthalenyl analog (HMDB0244694) is detected in human blood, highlighting its environmental persistence, unlike the target compound, which is a research chemical .

Implications for Drug Design

  • Trifluoromethyl vs.
  • Polarity Modulation : Carbamoyl groups (compound 261) increase solubility, whereas cyclopropylmethoxy substituents (compound in ) balance lipophilicity for membrane penetration .
  • Structural Complexity : Bulky substituents (e.g., tetrahydronaphthalenyl) may hinder synthetic scalability but improve target specificity in enzyme inhibitors .

Biologische Aktivität

The compound 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, including synthesis, pharmacological effects, and molecular docking analyses.

Chemical Structure and Synthesis

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid can be synthesized through various organic reactions involving nicotinic acid and trifluoromethyl cyclopropyl derivatives. The synthesis typically involves condensation reactions followed by cyclization processes to obtain the desired compound with high purity and yield.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditionsYield
1CondensationNicotinic acid + AldehydeReflux in solventHigh
2CyclizationAcetic anhydride + IntermediateHeatingModerate

Pharmacological Effects

Research indicates that compounds related to nicotinic acid exhibit various biological activities, including anti-inflammatory, antimicrobial, and potential antidiabetic effects. The specific compound has been evaluated for its activity against several biological targets.

  • Anti-inflammatory Activity : Studies have shown that nicotinic acid derivatives can modulate inflammatory pathways, potentially reducing cytokine levels and inflammatory markers in vitro.
  • Antimicrobial Activity : Preliminary investigations suggest that 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid demonstrates promising activity against certain Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.
  • Metabolic Effects : Similar to other nicotinic acid derivatives, this compound may influence lipid metabolism by activating GPR109a receptors, which are involved in regulating fatty acid levels and improving lipid profiles in animal models .

Case Studies

A study highlighted the effects of nicotinic acid derivatives on serum lipoproteins. In vivo experiments indicated that certain analogs could significantly lower triglyceride levels without the flushing side effects commonly associated with traditional nicotinic acid treatments .

Another study focused on the synthesis of novel acylhydrazones derived from nicotinic acid, which showed enhanced antimicrobial properties against resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, indicating a potential therapeutic application for these derivatives .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathwayMIC/Effectiveness
AntimicrobialStaphylococcus aureusMIC = 7.81 µg/mL
Anti-inflammatoryCytokine modulationSignificant reduction
Lipid metabolismGPR109a receptor activationReduction in triglycerides

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid to various biological targets. These studies suggest that the compound can effectively interact with GPR109a receptors, supporting its role in modulating lipid metabolism.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
GPR109a-9.5
GPR109b-7.8

The docking results indicate a strong affinity for GPR109a, which aligns with the observed biological activities related to lipid regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.